Nona-1,2-dien-4-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nona-1,2-dien-4-ylacetate is an organic compound characterized by the presence of a nonane backbone with a 1,2-diene functional group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nona-1,2-dien-4-ylacetate typically involves the reaction of a nonane derivative with a suitable acetylating agent. One common method is the esterification of Nona-1,2-dien-4-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Nona-1,2-dien-4-ylacetate can undergo various chemical reactions, including:
Oxidation: The diene functional group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and other peroxides.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: NaOMe, KOtBu, and other strong bases.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes, alkenes.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Nona-1,2-dien-4-ylacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of Nona-1,2-dien-4-ylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in metabolic pathways, leading to the modulation of biochemical processes. The diene functional group can participate in cycloaddition reactions, forming adducts with other molecules and influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Nona-1,8-diyne: A compound with a similar nonane backbone but with a diyne functional group instead of a diene.
Nona-1,8-diene: Another similar compound with a diene functional group at different positions.
Spiro[4.4]nona-1,3,6,8-tetraene: A spiro compound with a nonane backbone and multiple double bonds.
Uniqueness
Nona-1,2-dien-4-ylacetate is unique due to its specific functional groups and structural arrangement, which confer distinct reactivity and properties
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-9-11(8-5-2)13-10(3)12/h8,11H,2,4,6-7,9H2,1,3H3 |
InChI Key |
LMMLIBNCQNRKSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=C=C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.